molecular formula C8H15NO2 B1442656 1,4-Dioxaspiro[4.5]decan-7-amine CAS No. 49672-69-7

1,4-Dioxaspiro[4.5]decan-7-amine

Cat. No.: B1442656
CAS No.: 49672-69-7
M. Wt: 157.21 g/mol
InChI Key: FHIZBPVFWFMMBG-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-7-amine is a heterocyclic compound with the molecular formula C8H15NO2. It features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decan-7-amine can be synthesized through several methods. One common approach involves the formation of the spirocyclic structure via the reaction of 2-acetylcyclohexanone with ethylene glycol to form an ethylene ketal intermediate. This intermediate undergoes hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to produce this compound .

Industrial Production Methods: While specific industrial production methods for 1,4-dioxaspiro[4The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.5]decan-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,4-dioxaspiro[4.5]decan-7-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various biological processes, making it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: 1,4-Dioxaspiro[4.5]decan-7-amine is unique due to its specific spirocyclic structure and the presence of an amine group at the 7th position. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications. Continued exploration of its properties and applications will likely yield further insights and innovations.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIZBPVFWFMMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)OCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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